5-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide
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Overview
Description
The compound “5-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide” is a complex organic molecule that contains several functional groups and rings . It has a thiophene ring, which is a five-membered ring with one sulfur atom . Thiophene derivatives are known to exhibit a variety of properties and applications, including use in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The thiophene ring, in particular, is a five-membered ring with one sulfur atom .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Thiophene derivatives can undergo a variety of reactions, including condensation reactions .Scientific Research Applications
Synthesis and Characterization
One of the fundamental scientific research applications of compounds similar to "5-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide" involves their synthesis and detailed characterization. For example, the study by Ahmad et al. (2021) explored the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions. This research highlighted the facile synthesis of related compounds, detailing the intermediate steps and the influence of various substituents on electronic properties through Density Functional Theory (DFT) calculations. The study aimed at understanding the nonlinear optical (NLO) properties and electronic delocalization of such compounds, which are crucial for applications in materials science and electronics (Ahmad et al., 2021).
Potential Biological Activities
Another significant area of scientific research application for compounds within this class involves exploring their biological activities. Though the direct biological activities of "this compound" are not documented in the available literature, studies on similar compounds offer a glimpse into potential antimicrobial, antiviral, or anticancer properties. For instance, Desai et al. (2013) conducted research on fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial analogs. This study emphasizes the significance of fluorine atoms in enhancing biological activity, suggesting a potential research direction for similar fluorinated compounds (Desai et al., 2013).
Mechanism of Action
Properties
IUPAC Name |
5-fluoro-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3OS2/c19-13-1-2-15-12(7-13)8-16(25-15)18(23)22-9-14-17(21-5-4-20-14)11-3-6-24-10-11/h1-8,10H,9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEROIFOTBVKCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(S2)C(=O)NCC3=NC=CN=C3C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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